molecular formula C12H8ClN3O2S B6498452 N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946229-20-5

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B6498452
CAS No.: 946229-20-5
M. Wt: 293.73 g/mol
InChI Key: SWDMBHUWEZWMCU-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chloro group at the 4-position and an oxazole-5-carboxamide moiety. The benzothiazole ring is a privileged scaffold in medicinal chemistry due to its bioisosteric properties with nucleic acid bases, while the oxazole group contributes to metabolic stability and solubility. The compound’s molecular formula is C₁₁H₈ClN₃O₂S, with a molecular weight of 281.57 g/mol. Structural elucidation of such compounds typically employs crystallographic methods like those supported by the SHELX software suite, which is widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c1-6-5-8(18-16-6)11(17)15-12-14-10-7(13)3-2-4-9(10)19-12/h2-5H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDMBHUWEZWMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzothiazole Amide Substituent Notable Properties
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (Target) C₁₁H₈ClN₃O₂S 281.57 4-Cl 3-methyl-1,2-oxazole-5-carboxamide Compact structure, moderate polarity
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide C₁₅H₁₁Cl₂N₂O₃S 370.07 4-Cl, 5-Cl 3,5-dimethoxybenzamide Highest molecular weight in class
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide hydrochloride C₁₆H₁₈Cl₂N₄O₂S 401.31 4-Cl 1,2-oxazole-5-carboxamide + dimethylaminopropyl Hydrochloride salt, enhanced solubility

Key Observations:

Substituent Impact: The target compound has a single chloro group on the benzothiazole ring, whereas the dichloro analog in exhibits higher molecular weight (370.07 g/mol) and likely reduced solubility due to increased hydrophobicity . The dimethylaminopropyl group in the analog introduces a tertiary amine, forming a hydrochloride salt (401.31 g/mol), which may enhance aqueous solubility compared to the neutral target compound .

Functional Group Variations: The oxazole-5-carboxamide group in the target compound differs from the dimethoxybenzamide moiety in .

Implications for Research and Development

  • Drug Design : The target compound’s compact structure (281.57 g/mol) may favor blood-brain barrier penetration compared to bulkier analogs like the dichloro-dimethoxy derivative.
  • Synthetic Accessibility: The absence of complex substituents (e.g., dimethylamino groups or hydrochloride salts) in the target compound could simplify synthesis and purification.
  • Structure-Activity Relationships (SAR) : The chloro and methyl groups likely modulate electronic and steric interactions in target binding, warranting further SAR studies against analogs in and .

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